

# literature review of patents citing methyl 4-bromo-1H-pyrazole-3-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                          |
|----------------|------------------------------------------|
| Compound Name: | methyl 4-bromo-1H-pyrazole-3-carboxylate |
| Cat. No.:      | B182796                                  |

[Get Quote](#)

## Rise of Pyrazole Carboxamides: A Comparative Review of Patented Innovations

Researchers and drug development professionals are increasingly turning to pyrazole carboxamide derivatives for novel solutions in agriculture and medicine. A review of recent patents reveals the significant role of **methyl 4-bromo-1H-pyrazole-3-carboxylate** as a key building block in the synthesis of potent fungicides and kinase inhibitors. Comparative data from these patents demonstrate the superior performance of these new compounds against existing commercial products and drug candidates.

The versatility of the pyrazole scaffold, readily functionalized from the **methyl 4-bromo-1H-pyrazole-3-carboxylate** starting material, has led to the development of a new generation of bioactive molecules. In the agrochemical sector, pyrazole carboxamide fungicides are emerging as powerful tools for crop protection, while in the pharmaceutical industry, they are showing promise as targeted therapies for cancers driven by specific kinase mutations.

## Fungicidal Applications: Outperforming Commercial Standards

Patents in the agricultural domain highlight the development of pyrazole carboxamide derivatives as highly effective fungicides. These compounds often target the succinate

dehydrogenase (SDH) enzyme in fungi, a critical component of the mitochondrial respiratory chain. Inhibition of SDH disrupts the fungus's energy supply, leading to its death.

A notable series of pyrazole-thiazole carboxamide derivatives has been synthesized and tested against a panel of economically important plant pathogens. The results, as summarized in Table 1, showcase the superior efficacy of these novel compounds compared to the commercial fungicide thifluzamide.

| Compound ID | Target Fungus            | EC50 (mg/L) | Commercial Fungicide | EC50 (mg/L) |
|-------------|--------------------------|-------------|----------------------|-------------|
| 9ac         | Rhizoctonia cerealis     | 4.95        | Thifluzamide         | 23.09       |
| 9bf         | Rhizoctonia cerealis     | 1.09        | Thifluzamide         | 23.09       |
| 9cb         | Rhizoctonia cerealis     | 2.15        | Thifluzamide         | 23.09       |
| 9cd         | Sclerotinia sclerotiorum | 0.72        | Thifluzamide         | 4.88        |

Table 1:  
Comparative in  
vitro activity of  
novel pyrazole-  
thiazole  
carboxamides  
against key plant  
pathogens.

Furthermore, in vivo studies demonstrated the practical applicability of these findings. Compound 9ac exhibited a 90% control rate against *Rhizoctonia solani* at a concentration of 10 mg/L, surpassing the 80% control rate of thifluzamide at the same concentration.

Another study focused on isoxazolol pyrazole carboxylates, which also demonstrated significant antifungal properties. Compound 7ai showed potent activity against *Rhizoctonia solani* with an EC50 value of 0.37 µg/mL. While this was less potent than the broad-spectrum

fungicide carbendazol, it highlights the potential for developing selective and effective antifungal agents from the pyrazole core.

## Experimental Protocol: In Vitro Antifungal Assay

The antifungal activity of the synthesized compounds was determined using a mycelium growth inhibition assay.

- Preparation of Media: Potato dextrose agar (PDA) medium was prepared and autoclaved.
- Incorporation of Compounds: The test compounds, dissolved in a suitable solvent, were added to the molten PDA at various concentrations. The final solvent concentration was kept constant in all plates, including the control.
- Inoculation: A 5 mm mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, was placed at the center of each agar plate.
- Incubation: The inoculated plates were incubated at  $25 \pm 1$  °C for a specified period, depending on the growth rate of the fungus.
- Data Collection: The radial growth of the fungal colony was measured in millimeters. The percentage of mycelial growth inhibition was calculated using the formula: Inhibition (%) =  $[(C - T) / C] \times 100$ , where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
- EC50 Determination: The EC50 values were calculated by probit analysis of the concentration-response data.

## Therapeutic Applications: Targeting Kinase Pathways in Cancer

In the realm of medicinal chemistry, derivatives of **methyl 4-bromo-1H-pyrazole-3-carboxylate** are being investigated as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. One of the most significant targets is the BRAF kinase, a component of the MAPK signaling pathway. Mutations in the BRAF gene are found in a high percentage of melanomas and other cancers.

A new generation of BRAF inhibitors, built upon a pyrazole scaffold, has been developed to overcome resistance to existing therapies. Preclinical and clinical data have demonstrated the efficacy of these compounds in patients with BRAF-mutant cancers who have progressed on prior treatments.

In a clinical study involving patients with BRAF inhibitor-refractory BRAF V600E-mutant solid tumors, a novel pyrazole-based inhibitor, PF-07799933, demonstrated a promising objective response rate (ORR) of 57% (4 out of 7 patients) when administered at a dose of 225 mg BID, with or without the MEK inhibitor binimetinib. This compares favorably to the ORRs of other next-generation inhibitors in similar patient populations.

## Signaling Pathway and Experimental Workflow

The development of these targeted therapies involves a multi-step process, from initial compound synthesis to clinical evaluation.

[Click to download full resolution via product page](#)

Diagram of the synthesis, testing workflow, and mechanism of action for pyrazole-based BRAF inhibitors.

## Experimental Protocol: BRAF V600E Kinase Assay

The inhibitory activity of the compounds against the BRAF V600E mutant kinase was assessed using a biochemical assay.

- Reagents: Recombinant human BRAF V600E enzyme, biotinylated MEK1 substrate, ATP, and a detection antibody (e.g., anti-phospho-MEK1).
- Assay Procedure:
  - The test compounds were serially diluted in DMSO and added to the wells of a microtiter plate.
  - BRAF V600E enzyme and biotinylated MEK1 substrate were added to the wells.
  - The kinase reaction was initiated by the addition of ATP.
  - The plate was incubated at room temperature for a specified time (e.g., 60 minutes).
  - The reaction was stopped by the addition of EDTA.
- Detection: The amount of phosphorylated MEK1 was quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
- IC50 Calculation: The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

## Conclusion

The body of patent literature surrounding **methyl 4-bromo-1H-pyrazole-3-carboxylate** highlights its pivotal role in the development of next-generation fungicides and kinase inhibitors. The resulting pyrazole carboxamide derivatives consistently demonstrate improved performance over established market products and other therapeutic candidates. The ease of synthesis and the tunability of the pyrazole core suggest that this class of compounds will

continue to be a fertile ground for the discovery of novel, highly effective agents in both agriculture and medicine. Researchers and professionals in these fields should consider the pyrazole carboxamide scaffold as a promising starting point for their development programs.

- To cite this document: BenchChem. [literature review of patents citing methyl 4-bromo-1H-pyrazole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b182796#literature-review-of-patents-citing-methyl-4-bromo-1h-pyrazole-3-carboxylate\]](https://www.benchchem.com/product/b182796#literature-review-of-patents-citing-methyl-4-bromo-1h-pyrazole-3-carboxylate)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)